2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID
Description
Properties
IUPAC Name |
2-(butylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4/c1-2-3-8-18-12(14(21)22)9-13(20)19-10-4-6-11(7-5-10)23-15(16)17/h4-7,12,15,18H,2-3,8-9H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHLAVEKZVMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, including the introduction of the butylamino group, the difluoromethoxyphenyl group, and the carbamoyl group. The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as the butylamino group.
Carbamoylation reactions:
Esterification reactions: These reactions involve the formation of an ester bond between the propanoic acid backbone and the difluoromethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution reactions: These reactions involve the replacement of one functional group with another, such as the substitution of the butylamino group with another nucleophile.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(BUTYLAMINO)-3-{[4-(DIFLUOROMETHOXY)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Estimated based on structural formula.
Research Findings and Implications
- Pharmacological Potential: The target compound’s difluoromethoxy group may improve metabolic stability compared to methoxy or hydroxyl analogs, as seen in related antidiabetic compounds combining propanoic acid derivatives with insulin .
- Solubility and Bioavailability : Fluorinated aromatic rings typically reduce solubility in aqueous media but enhance membrane permeability, a trade-off critical for oral bioavailability .
- Synthetic Challenges: The carbamoyl and butylamino groups necessitate multi-step synthesis, akin to methods described for crystalline propanoic acid derivatives (e.g., hydrogen-bond-directed crystallization) .
Biological Activity
2-(Butylamino)-3-{[4-(difluoromethoxy)phenyl]carbamoyl}propanoic acid, often referred to as a novel compound in pharmacological research, exhibits significant biological activity that has implications for various therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a butylamino group attached to a propanoic acid backbone, with a difluoromethoxy-substituted phenyl ring. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 286.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Antioxidant Activity : There is evidence that it exhibits antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : In vitro studies demonstrated that the compound significantly reduced the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC values ranged from 5 to 15 µM, indicating potent anti-proliferative effects.
- Apoptosis Induction : Flow cytometry results showed increased apoptosis in treated cancer cells compared to controls, suggesting that the compound triggers programmed cell death pathways.
- Inflammatory Response Modulation : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating potential therapeutic benefits in inflammatory diseases.
Case Studies
-
Prostate Cancer Treatment :
A study evaluated the efficacy of this compound in a murine model of prostate cancer. Mice treated with varying doses showed significant tumor reduction compared to control groups. Histological analysis revealed decreased cell density and increased apoptosis in tumor tissues. -
Inflammatory Disease Model :
In a model of rheumatoid arthritis, treatment with the compound led to reduced joint swelling and pain scores. Serum analysis indicated lower levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
